molecular formula C16H16N2O2S2 B2594651 2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide CAS No. 1421531-43-2

2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide

Cat. No.: B2594651
CAS No.: 1421531-43-2
M. Wt: 332.44
InChI Key: HBZYGVWEHJJRAG-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide is a synthetic compound of significant research interest due to its hybrid heterocyclic structure, incorporating both furan and thiazole rings. The thiazole scaffold is a privileged structure in medicinal chemistry, known to be present in more than 18 FDA-approved drugs and is extensively investigated for its wide range of biological activities . Specifically, 2-aminothiazole derivatives, which share structural similarities with the thiophen-2-yl-thiazole moiety of this compound, have demonstrated promising in vitro antimicrobial activity against challenging, multidrug-resistant Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and tedizolid/linezolid-resistant S. aureus . The incorporation of the 2,5-dimethylfuran-3-carboxamide group further enhances the molecule's potential as a lipophilic pharmacophore, a key physicochemical parameter that influences membrane transport and binding to biological targets . This compound is primarily valued as a chemical intermediate and a precursor in the synthesis of more complex molecules for drug discovery programs. Its structure makes it a compelling candidate for researchers exploring new chemical entities targeting antimicrobial resistance, a major global healthcare emergency . The presence of the thiophene ring, a common feature in bioactive molecules, may contribute to interactions with various biological proteins and enzymes. As a research chemical, this product is offered to support early-stage investigative studies in chemical biology and hit-to-lead optimization. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dimethyl-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-9-7-12(11(3)20-9)15(19)17-8-14-10(2)18-16(22-14)13-5-4-6-21-13/h4-7H,8H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZYGVWEHJJRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=C(N=C(S2)C3=CC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole and thiophene rings, followed by their coupling with the furan ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Furan-carboxamide construction

The furan-carboxamide scaffold is typically synthesized via:

  • Cyclization of α,β-unsaturated carbonyl intermediates under acidic or basic conditions .

  • Amide coupling between furan-3-carboxylic acid derivatives and amine-containing intermediates using activating agents like PyBroP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or DIPEA (diisopropylethylamine) .

Key reaction :

Furan-3-carboxylic acid+Amine intermediatePyBroP/DIPEAFuran-3-carboxamide[3][8]\text{Furan-3-carboxylic acid} + \text{Amine intermediate} \xrightarrow{\text{PyBroP/DIPEA}} \text{Furan-3-carboxamide} \quad[3][8]

Thiazole-thiophene assembly

The thiazole ring is synthesized via:

  • Hantzsch thiazole synthesis : Condensation of α-haloketones (e.g., 4-methyl-5-(bromomethyl)-2-(thiophen-2-yl)thiazole) with thioureas or thioamides .

  • Cyclization of thioamide intermediates with Lawesson’s reagent .

Example :

2-(Thiophen-2-yl)thiazole-5-carbaldehyde+MethylamineNaBH4(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methanamine[2][6]\text{2-(Thiophen-2-yl)thiazole-5-carbaldehyde} + \text{Methylamine} \xrightarrow{\text{NaBH}_4} \text{(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methanamine} \quad[2][6]

Carboxamide group

  • Hydrolysis : Under strongly acidic (e.g., HCl) or basic (NaOH) conditions, the carboxamide hydrolyzes to the corresponding carboxylic acid .

  • Nucleophilic substitution : The methyl group on the thiazole nitrogen can undergo alkylation or arylation via SN2 mechanisms .

Furan ring

  • Electrophilic substitution : The 2,5-dimethylfuran ring undergoes nitration or sulfonation at the electron-rich 3-position .

  • Oxidation : Susceptible to ring-opening oxidation with peroxides or transition-metal catalysts .

Thiophene moiety

  • Halogenation : Bromination or chlorination occurs at the α-positions of the thiophene ring under radical or Lewis acid conditions .

Side-chain functionalization

The methylene linker between the thiazole and carboxamide groups can be modified via:

  • Reductive amination : Introduction of substituents using aldehydes/ketones and NaBH4_4 .

  • Mitsunobu reaction : Substitution with alcohols in the presence of DIAD (diisopropyl azodicarboxylate) and triphenylphosphine .

Example modification :

Compound+R-OHDIAD/PPh3N-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)(R)methyl)furan-3-carboxamide[8]\text{Compound} + \text{R-OH} \xrightarrow{\text{DIAD/PPh}_3} \text{N-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)(R)methyl)furan-3-carboxamide} \quad[8]

Stability Under Reaction Conditions

Condition Effect Source
Acidic (HCl, TFA)Hydrolysis of carboxamide to carboxylic acid; thiophene ring stable
Basic (NaOH, NaOMe)Thiazole ring decomposition above 80°C; furan oxidation
Oxidative (H2_2O2_2)Furan ring-opening; thiophene sulfoxidation

Key Synthetic Challenges

  • Regioselectivity : Controlling substitution on the thiophene and thiazole rings requires careful optimization of reaction conditions (e.g., temperature, catalysts) .

  • Steric hindrance : The 4-methyl group on the thiazole limits reactivity at the adjacent position, necessitating forced conditions for further modifications .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide exhibit significant antimicrobial properties. In a study evaluating various thiazole derivatives, compounds showed varying degrees of antibacterial efficacy against both gram-positive and gram-negative bacteria.

Compound MIC (µg/ml) Activity
2a100Moderate
2b100Moderate
Reference Drug (Ampicillin)0.24High

The minimum inhibitory concentrations (MICs) for the tested compounds ranged from 100 µg/ml to 400 µg/ml, indicating that while the new compounds were less potent than reference drugs, they still hold promise for further development in antimicrobial therapies .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. A review of heterocyclic compounds highlighted that similar thiazole and furan derivatives have been synthesized and tested for their effects on various cancer cell lines.

For instance, certain derivatives exhibited IC50 values as low as 0.25 µM against hepatocarcinoma cell lines (HepG2), suggesting that modifications to the thiazole structure can enhance antitumor activity .

Anti-inflammatory Properties

Recent studies have indicated that thiazole-containing compounds possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.

Synthesis and Derivative Development

The synthesis of 2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide has been explored through various synthetic routes. Recent advancements in synthetic methodologies allow for the efficient production of this compound and its analogs, enhancing its availability for research and development.

Synthetic Method Yield (%) Remarks
Reflux with TEA68Effective
Dioxane Reaction70High yield

These methods not only optimize yield but also allow for structural modifications that can enhance biological activity .

Case Studies

  • Antibacterial Efficacy Study : A study conducted on thiazole derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli, with some derivatives showing promising results comparable to standard antibiotics.
  • Anticancer Activity Assessment : In vitro studies on modified thiazole derivatives revealed significant cytotoxic effects on various cancer cell lines, leading to further exploration into their mechanisms of action.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural motifs with several thiazole- and furan-containing analogs documented in pharmacopeial literature. Below is a comparative analysis based on substituents, molecular features, and inferred pharmacological profiles:

Table 1: Structural and Functional Comparison

Compound Name / Identifier (Evidence Source) Key Structural Differences Molecular Weight (g/mol) Notable Features
Target Compound Thiophen-2-yl substituent on thiazole; furan-3-carboxamide core 387.5 High thiophene-derived aromaticity; potential for π-π interactions
Thiazol-5-ylmethyl carbamate analogs (n, o, w, x) Hydroperoxypropan-2-yl or bis-carbamate groups on thiazole; ureido linkages 750–900 Enhanced hydrogen-bonding capacity; possible redox activity (hydroperoxy group)
(4S,5S)-Thiazol-5-ylmethyl derivative (l) Benzyl and oxazolidinone substituents; imidazolidinone linkage 610.6 Rigid backbone; likely improved metabolic stability
Ethylthiazole analog (m) Ethyl-substituted thiazole; phenylpropyl side chain 678.8 Increased lipophilicity (logP ≈ 3.5); potential for membrane penetration

Research Findings and Mechanistic Insights

Role of Thiophene vs. Thiazole Substitution

The thiophen-2-yl group in the target compound introduces a sulfur atom in a five-membered aromatic ring, contrasting with the nitrogen-containing thiazole in analogs (e.g., compounds n , o ). This difference reduces basicity (pKa ~4.5 vs. ~6.2 for thiazoles) and may alter binding to metal-dependent enzymes .

Carboxamide vs. Carbamate Functional Groups

Unlike carbamate-linked analogs (e.g., m , w ), the carboxamide group in the target compound lacks ester-like hydrolytic instability, suggesting improved metabolic resistance. However, this may come at the cost of reduced solubility in aqueous media .

Biological Activity

The compound 2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N2O2SC_{17}H_{18}N_{2}O_{2}S, with a molecular weight of 378.5 g/mol. The structural components include a furan carboxamide core substituted with a thiazole moiety, which is known for contributing to various biological activities.

PropertyValue
Molecular FormulaC₁₇H₁₈N₂O₂S
Molecular Weight378.5 g/mol
CAS Number1396845-61-6

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide . Research indicates that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar thiazole structures have shown effectiveness against laryngeal carcinoma (HEP 2) and Ehrlich’s Ascites Carcinoma (EAC) cells, with some achieving LC50 values below 60 µg/mL .

Antioxidant Properties

The antioxidant activity of the compound is attributed to its ability to scavenge free radicals. Studies have demonstrated that thiazole-containing compounds can enhance the body’s antioxidant defenses by modulating oxidative stress markers. This property is crucial for preventing cellular damage in cancer and neurodegenerative diseases.

Anti-inflammatory Effects

Compounds with similar structural characteristics have been noted for their anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in chronic inflammatory conditions. This suggests that 2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide may also exhibit similar effects.

The biological activity of this compound can be linked to its interaction with specific cellular pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor progression and inflammation.
  • Modulation of Cell Signaling : It potentially affects signaling pathways related to apoptosis and cell proliferation, particularly through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Studies

Several case studies have evaluated the biological activity of related compounds:

  • Antitumor Efficacy : A study on thiazole derivatives demonstrated significant inhibition of tumor growth in vivo models, suggesting that modifications at the N-position can enhance anticancer properties.
  • Neuroprotective Effects : Research has indicated that compounds like this can protect neuronal cells from glutamate-induced toxicity, showcasing their potential in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via acylation of 2-amino-5-arylmethylthiazole derivatives with 2,5-dimethylfuran-3-carbonyl chloride. Key steps include:

  • Thiazole Core Formation : Reacting 2-amino-4-methylthiazole with thiophen-2-ylmethyl halides under nucleophilic substitution conditions .
  • Acylation : Coupling the thiazole intermediate with 2,5-dimethylfuran-3-carbonyl chloride in anhydrous DMF using triethylamine as a base .
  • Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and stoichiometry. For example, highlights statistical DoE to minimize trial runs while maximizing yield and purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ confirm substituent positions (e.g., thiophen-2-yl protons at δ 7.1–7.3 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ = 357.12; observed = 357.11) .
  • Chromatography : TLC (Silica Gel 60 F₂₅₄) with ethyl acetate/hexane (1:3) monitors reaction progress .

Q. What preliminary biological assays are recommended to evaluate its anticancer potential?

  • Methodological Answer :

  • Cytotoxicity Screening : Use MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM. reports IC₅₀ values <10 μM for structurally related thiazole-furanamides .
  • Selectivity : Compare activity in non-cancerous cell lines (e.g., HEK-293) to assess therapeutic index .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace thiophen-2-yl with pyridyl or furyl groups) to probe electronic/steric effects .
  • Biological Profiling : Test analogs in kinase inhibition assays (e.g., EGFR, VEGFR) linked to anticancer mechanisms. suggests thiazole derivatives target kinase pathways .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like tubulin or DNA topoisomerases .

Q. What strategies resolve contradictory data in cytotoxicity assays (e.g., variable IC₅₀ across studies)?

  • Methodological Answer :

  • Standardized Protocols : Adopt consistent cell culture conditions (e.g., passage number, serum concentration) to minimize variability .
  • Mechanistic Follow-Up : Use flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis, clarifying mode of action .
  • Meta-Analysis : Cross-reference with , which highlights thiazole-carboxamides’ sensitivity to redox microenvironment differences .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME or QikProp to optimize logP (target 2–3), polar surface area (<140 Ų), and CYP450 inhibition profiles .
  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict feasible synthetic routes for novel analogs, as in ’s ICReDD framework .

Q. What advanced techniques elucidate the compound’s mechanism of action in cancer cells?

  • Methodological Answer :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis regulators like Bcl-2, Bax) .
  • Proteomics : SILAC-based mass spectrometry to quantify changes in protein phosphorylation (e.g., MAPK/ERK pathway) .
  • In Vivo Validation : Use xenograft models (e.g., nude mice with MDA-MB-231 tumors) to assess efficacy and toxicity at 10–50 mg/kg doses .

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